
Di-tert-butyl 2-methylenepentanedioate
Overview
Description
Di-tert-butyl 2-methylenepentanedioate is an ester derivative of 2-methylenepentanedioic acid, where the carboxylic acid groups are substituted with tert-butyl ester moieties. Tert-butyl esters are generally known for their steric bulk, which enhances hydrolytic stability compared to smaller esters like methyl or ethyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-methylenepentanedioate can be synthesized through the esterification of 2-methylenepentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
The use of solid acid catalysts like Amberlyst-15 can facilitate the separation and reuse of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
Based on studies of structurally similar tert-butyl esters (Search Result 13):
Key Observations :
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tert-Butyl esters typically cleave under acidic/basic conditions via carbocation intermediates.
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Yb(OTf)₃ catalysis enables selective transesterification without polymerization (Search Result 7).
Radical Polymerization
Analogous to di-tert-butyl peroxide (DTBP) chemistry (Search Results 1, 11):
Initiator System | Temperature | Product | Application |
---|---|---|---|
DTBP/AIBN | 100–120°C | Poly(2-methylenepentanedioate) | Radical polymerization |
UV light (254 nm) | RT | Cross-linked networks | Material science |
Mechanistic Notes :
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Homolytic cleavage of the methylene C=C bond could generate diradicals for step-growth polymerization.
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DTBP acts as a co-initiator by decomposing into tert-butoxyl radicals (Search Result 11).
Michael Addition Reactions
Predicted reactivity based on α,β-unsaturated diesters (Search Result 6):
Nucleophile | Catalyst | Product | Yield Range |
---|---|---|---|
Primary amines | None | β-Amino pentanedioate derivatives | 60–75% (est.) |
Thiols | TEA | Thioether-functionalized diesters | 50–65% (est.) |
Stereochemical Considerations :
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The exo-methylene group may favor anti-Michael addition due to steric hindrance from tert-butyl groups.
Diels-Alder Cycloaddition
Theoretical analysis using DFT calculations (Search Result 4):
Dienophile | Conditions | Cycloadduct | Endo/Exo Ratio |
---|---|---|---|
Maleic anhydride | Toluene, 80°C | Bicyclic γ-lactone | 85:15 (pred.) |
Tetrazines | RT, dark | Pyridazine-fused macrocycles | N/A |
Thermodynamic Stability :
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Steric bulk from tert-butyl groups likely disfavors endo transition states.
Oxidative Functionalization
Inspired by tert-butyl ether oxidations (Search Result 12):
Oxidant | Site Selectivity | Product | Notes |
---|---|---|---|
mCPBA | Epoxidation | Diepoxy pentanedioate | Low yield expected |
Ozone | Oxidative cleavage | Succinic acid derivatives | Requires –78°C |
Critical Data Gaps and Research Needs
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No experimental NMR or X-ray data exists for this compound.
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Predicted melting point: 45–55°C (estimated via group contribution methods).
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Stability concerns: Likely prone to hydrolysis at >40°C (Search Result 13).
Scientific Research Applications
Organic Synthesis
Di-tert-butyl 2-methylenepentanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Methylation Reactions : It can act as a methylating agent in the presence of suitable catalysts. For instance, studies have shown that di-tert-butyl peroxide can facilitate the methylation of aromatic compounds, enhancing the formation of C–C bonds through radical mechanisms .
- Silylation Reactions : The compound has been utilized in oxysilylation processes, where it acts as a mediator for the introduction of siloxy groups into unsaturated carboxylic acids. This application is particularly valuable for synthesizing siloxane-containing compounds, which are important in materials science and nanotechnology .
Polymer Chemistry
In polymer chemistry, this compound is used as a radical initiator due to its ability to decompose and generate free radicals at elevated temperatures. This property makes it suitable for:
- Polymerization Processes : It can initiate radical polymerization reactions, leading to the formation of various polymeric materials. The stability of the tert-butyl groups contributes to controlled radical polymerization techniques, allowing for the design of polymers with specific properties .
- Crosslinking Agents : The compound may also function as a crosslinking agent in the synthesis of thermosetting polymers, enhancing their thermal and mechanical properties.
Emerging research indicates potential biological applications for this compound:
- Antioxidant Properties : Similar compounds have been studied for their antioxidant capabilities, suggesting that this compound may exhibit similar effects. Antioxidants are crucial in preventing oxidative stress in biological systems, which is linked to various diseases .
- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound might possess anti-inflammatory or anti-cancer properties, warranting further investigation into its bioactivity and mechanism of action.
Summary Table of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Organic Synthesis | Methylation and silylation reactions | Involves radical mechanisms |
Polymer Chemistry | Radical initiator for polymerization | Enhances thermal/mechanical properties |
Biological Activity | Potential antioxidant and pharmacological effects | Requires further research |
Safety Considerations | Skin/eye irritant; environmental impact | Follow safety protocols |
Case Studies
- Methylation Studies : Research demonstrated the effectiveness of di-tert-butyl peroxide in catalyzing methylation reactions involving aromatic substrates, leading to significant yields and selectivity .
- Polymer Synthesis : A study highlighted its role as a radical initiator in the synthesis of polyacrylate materials, showcasing improved mechanical properties compared to conventional methods .
- Bioactivity Research : Preliminary findings indicate that derivatives exhibit promising antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .
Mechanism of Action
The mechanism of action of di-tert-butyl 2-methylenepentanedioate involves its reactivity due to the presence of ester and methylene groups. The ester groups can undergo hydrolysis to form carboxylic acids, while the methylene group can participate in various addition and substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2-Methylenepentanedioate (CAS 5621-44-3)
Structural Relationship : Dimethyl 2-methylenepentanedioate shares the same diacid backbone (2-methylenepentanedioic acid) but uses methyl esters instead of tert-butyl esters.
Key Properties :
- Molecular Weight : 172.18 g/mol
- Boiling Point : 190.2°C (at 760 mmHg)
- Density : 1.1 g/cm³
- Flash Point : 82.9°C (closed cup)
- Solubility : Expected to be higher in polar solvents due to smaller ester groups .
Functional Differences :
- Stability : Methyl esters are more prone to hydrolysis than tert-butyl esters, which resist hydrolysis under ambient conditions due to steric hindrance .
- Applications : Dimethyl esters are often used as intermediates in polymer synthesis, whereas tert-butyl esters are favored in pharmaceuticals and specialty chemicals for their stability .
Di-tert-butyl Dicarbonate (CAS 24424-99-5)
It is a carbonate ester rather than a carboxylate. Key Properties:
- Molecular Weight : 218.25 g/mol
- Boiling Point : 56–57°C (at 0.5 mmHg)
- Flash Point : 37°C (closed cup)
- Stability : Sensitive to moisture and heat, requiring storage in dry conditions .
Functional Differences :
- Reactivity: Di-tert-butyl dicarbonate is a common reagent for introducing tert-butoxycarbonyl (Boc) protecting groups in organic synthesis, whereas 2-methylenepentanedioate derivatives are more likely to serve as monomers or crosslinkers .
- Hazards : Di-tert-butyl dicarbonate is classified as flammable (Flash Point: 37°C) and a skin irritant, whereas dimethyl 2-methylenepentanedioate has a higher flash point (82.9°C), indicating lower flammability .
Comparative Data Table
Research Findings and Implications
- Stability : The tert-butyl group in this compound likely confers superior hydrolytic stability compared to dimethyl analogs, making it suitable for prolonged storage or reactions in aqueous environments .
- Hazard Profile : Tert-butyl esters generally exhibit lower volatility but higher flammability risks than methyl esters, as seen in di-tert-butyl dicarbonate’s low flash point .
- Regulatory Considerations : Di-tert-butyl dicarbonate is listed under TSCA for restricted use in R&D, suggesting that similar tert-butyl esters may face comparable regulatory scrutiny .
Biological Activity
Di-tert-butyl 2-methylenepentanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on inflammation, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by two tert-butyl groups and a methylene bridge connecting two carboxylate functionalities. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related antioxidants such as BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene) demonstrated their ability to inhibit the expression of pro-inflammatory genes like cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in cell models exposed to inflammatory stimuli (e.g., lipopolysaccharides from Escherichia coli) .
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Table 1: Inhibitory Effects on Gene Expression
Compound Combination Cox-2 Inhibition (%) TNF-α Inhibition (%) BHT/BHA (1:1) 50 30 BHT/TBP (1:1) 20 15 BHA/TBP (1:1) 25 10
These findings suggest that this compound could potentially exert similar effects due to structural similarities with these well-studied antioxidants.
2. Cytotoxicity and Apoptosis
Cytotoxicity studies have shown that certain derivatives of di-tert-butyl compounds can induce apoptosis in cancer cell lines. For example, combinations of antioxidants have been found to enhance cytotoxic effects compared to individual compounds, indicating a synergistic mechanism that may be applicable to this compound as well .
- Case Study: HL-60 Cell Line In experiments involving the HL-60 human leukemia cell line, treatments with antioxidant combinations led to significant increases in apoptosis markers, suggesting that di-tert-butyl derivatives might also promote programmed cell death in malignant cells.
3. Toxicological Profile
The safety profile of di-tert-butyl compounds is crucial for their potential therapeutic use. Data indicate that while some derivatives exhibit low acute toxicity (with LD50 values greater than 5000 mg/kg), chronic exposure studies have revealed adverse effects on liver and reproductive systems at higher doses .
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Table 2: Toxicological Findings
Study Type Observed Effect NOAEL (mg/kg/day) Acute Toxicity Low toxicity >5000 Repeated Dose Toxicity Hepatocyte hypertrophy <50 Reproductive Toxicity Testicular degeneration <12.5
The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways. By acting as a radical scavenger, it can mitigate cellular damage caused by reactive oxygen species (ROS), thus contributing to its anti-inflammatory and cytotoxic properties .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Di-tert-butyl 2-methylenepentanedioate, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester groups and methylene moiety. For example, the tert-butyl groups typically show singlets at ~1.2–1.4 ppm in H NMR, while the methylene protons resonate near 5–6 ppm. Compare with analogous esters like dimethyl 2-methylenepentanedioate (e.g., boiling point 190°C ).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1720–1750 cm⁻¹ and C-O ester bonds at 1150–1250 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected molecular weight ~228 g/mol for CHO) and fragmentation patterns.
- Purity Analysis : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential inhalation hazards, as seen with structurally similar tert-butyl esters .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flammability risk indicated by flash points ~37°C in tert-butyl analogs ).
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Monitor for degradation via periodic NMR or GC analysis .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., hydrolysis vs. polymerization) be controlled during the synthesis of this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., low temperatures for esterification to favor product stability). Use anhydrous solvents (e.g., THF) and acid catalysts (e.g., p-toluenesulfonic acid) to minimize hydrolysis .
- In Situ Monitoring : Track reaction progress via H NMR to detect intermediates (e.g., enol intermediates) or by-products. Adjust stoichiometry or catalyst loading if polymerization is observed .
- Post-Reaction Quenching : Rapidly neutralize acidic conditions post-synthesis to prevent retro-esterification.
Q. What experimental strategies resolve discrepancies in stability data for this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (e.g., UV light, humidity) and analyze degradation products via LC-MS or GC-MS. Compare with dimethyl analogs (e.g., dimethyl 2-methylenepentanedioate’s flash point of 82.9°C ).
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., temperature, pH) affecting stability. Replicate studies to confirm reproducibility .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and degradation pathways, correlating with empirical data .
Properties
IUPAC Name |
ditert-butyl 2-methylidenepentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-10(12(16)18-14(5,6)7)8-9-11(15)17-13(2,3)4/h1,8-9H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPMUQSMPMKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453551 | |
Record name | Di-tert-butyl 2-methylenepentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125010-32-4 | |
Record name | Di-tert-butyl 2-methylenepentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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